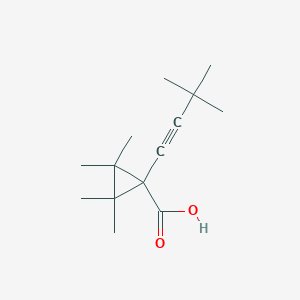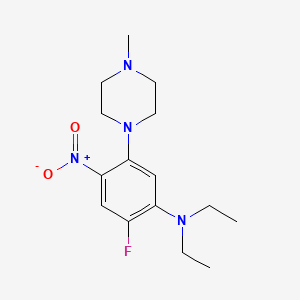
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid
Descripción general
Descripción
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, also known as TTP488, is a small molecule drug that has been studied extensively for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease. TTP488 has been shown to have a mechanism of action that involves modulating the immune response in the brain, which may help to reduce inflammation and improve cognitive function.
Mecanismo De Acción
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to modulate the immune response in the brain by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. This may help to reduce inflammation and improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines in the brain, such as TNF-alpha and IL-6. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid may also have neuroprotective effects by reducing oxidative stress and promoting the growth of new neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has several advantages for use in lab experiments, including its small size and ease of synthesis. However, its mechanism of action is not fully understood, and its efficacy in treating Alzheimer's disease has been mixed in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic effects.
2. Clinical trials to determine its efficacy in treating other neurodegenerative diseases, such as Parkinson's disease.
3. Development of new analogs of 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid with improved efficacy and safety profiles.
4. Combination therapy with other drugs to improve its therapeutic effects.
5. Studies to determine the optimal dosing and administration schedule for 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in treating Alzheimer's disease. In animal models, 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to improve cognitive function and reduce inflammation in the brain. In clinical trials, 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to be safe and well-tolerated, although its efficacy in treating Alzheimer's disease has been mixed.
Propiedades
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11(2,3)8-9-14(10(15)16)12(4,5)13(14,6)7/h1-7H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPHWXMUQOTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC(C)(C)C)C(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-but-1-ynyl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![4-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3934412.png)
![8-chloro-5-methyl-1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934423.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934435.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3934447.png)
![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)
![2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3934457.png)

![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)